Enhanced PI3Kδ Selectivity Over PI3Kα Compared to Early Lead Compounds
Oxindole-based PI3Kδ inhibitors engineered with a purine hinge-binding core exhibit markedly improved isoform selectivity compared to earlier leads. Compound 2f, a representative of this class, demonstrates a PI3Kδ IC50 of 6.3 nM and a 71-fold selectivity over PI3Kα, whereas the initial lead 1a showed only a 12-fold selectivity window [1].
| Evidence Dimension | PI3Kδ vs. PI3Kα Selectivity |
|---|---|
| Target Compound Data | PI3Kδ IC50 = 6.3 nM; 71-fold selective over PI3Kα |
| Comparator Or Baseline | Lead compound 1a: PI3Kδ IC50 = 6.3 nM; 12-fold selective over PI3Kα |
| Quantified Difference | Selectivity improved from 12-fold to 71-fold (∼6× increase) |
| Conditions | Biochemical kinase assay with recombinant PI3K isoforms |
Why This Matters
Higher isoform selectivity reduces off-target effects in PI3Kα-dependent normal tissues, critical for translational applications in inflammation and oncology.
- [1] Methot, J. L., et al. (2020). Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors. ACS Medicinal Chemistry Letters, 11(12), 2461–2469. View Source
